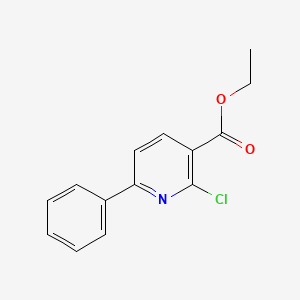![molecular formula C10H13ClN2 B1399595 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1247104-42-2](/img/structure/B1399595.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
描述
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine and cyclopropane, featuring a chlorinated pyridine ring and a cyclopropane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and cyclopropanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.
Catalysts and Solvents: Common catalysts include palladium or nickel complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.
科学研究应用
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors (nAChRs), leading to the activation or inhibition of these receptors. This interaction can result in various physiological effects, such as modulation of neurotransmitter release and alteration of neuronal signaling pathways.
相似化合物的比较
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
- 2-chloro-5-(methylaminomethyl)pyridine
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
Uniqueness
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is unique due to its cyclopropane moiety, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-4-5-9)7-8-3-2-6-12-10(8)11/h2-3,6,9H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVZCNGCWLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)



![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)








![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
